3(2H)-Quinolinimine
Description
3(2H)-Quinolinimine is a heterocyclic compound characterized by a quinoline backbone with an imine group (-NH) at the 3-position. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis often involves cyclization reactions or modifications of pre-existing quinoline derivatives, as seen in the alkylation of the quinoline nitrogen and stabilization of the imine configuration via X-ray crystallography . Key spectral features include a characteristic proton NMR shift at ~6.8 ppm for the 3-position hydrogen, which aids in structural verification .
Properties
CAS No. |
496926-78-4 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2H-quinolin-3-imine |
InChI |
InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,10H,6H2 |
InChI Key |
TYKBASBVACVZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)C=C2C=CC=CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Quinolinimine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzaldehyde with an appropriate nitrile in the presence of a base, leading to the formation of the quinoline ring system. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 3(2H)-Quinolinimine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Quinolinimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form quinoline N-oxide.
Reduction: The imine group can be reduced to form 3-aminoquinoline.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide
Reduction: 3-Aminoquinoline
Substitution: Various substituted quinolines depending on the electrophile used.
Scientific Research Applications
3(2H)-Quinolinimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable ring system and reactivity.
Mechanism of Action
The mechanism of action of 3(2H)-Quinolinimine involves its interaction with various molecular targets, including enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the quinoline ring can intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Data Sources :
Pharmacological and Functional Comparisons
Antiprotozoal Activity
- 3(2H)-Quinolinimine Derivatives: Compounds 37 and 38 exhibit low micromolar potency (EC₅₀ = 2.1–3.0 µM) against protozoal parasites, though reduced compared to their quinoline precursors (e.g., 33, EC₅₀ = 0.33 µM) .
- C-6 Substituted Quinolines: Alkyl or aryl groups at C6 enhance membrane permeability but may reduce selectivity due to increased hydrophobicity .
Antioxidant Activity
- 3(2H)-Quinolinimine: No direct antioxidant data are reported, but its imine group could theoretically participate in redox reactions, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
